Phe-Ala-Pro

説明

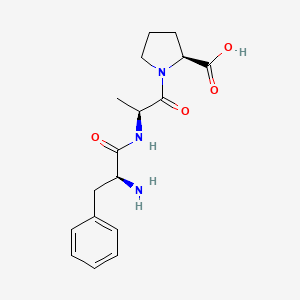

Structure

3D Structure

特性

CAS番号 |

72460-59-4 |

|---|---|

分子式 |

C17H23N3O4 |

分子量 |

333.4 g/mol |

IUPAC名 |

(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C17H23N3O4/c1-11(16(22)20-9-5-8-14(20)17(23)24)19-15(21)13(18)10-12-6-3-2-4-7-12/h2-4,6-7,11,13-14H,5,8-10,18H2,1H3,(H,19,21)(H,23,24)/t11-,13-,14-/m0/s1 |

InChIキー |

QMMRHASQEVCJGR-UBHSHLNASA-N |

異性体SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N |

正規SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)N |

製品の起源 |

United States |

Thermodynamic Stability and Conformational Dynamics of the Phe-Ala-Pro (FAP) Tripeptide in Aqueous Solution

Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Technical Whitepaper

Executive Summary

The tripeptide Phenylalanyl-Alanyl-Proline (Phe-Ala-Pro or FAP) serves as a critical structural motif in biophysics and a foundational pharmacophore in medicinal chemistry. Understanding its thermodynamic stability in aqueous solution is paramount for rational drug design, particularly for peptidomimetics targeting metalloproteases like Angiotensin-Converting Enzyme (ACE). As a Senior Application Scientist, I have structured this whitepaper to dissect the causal thermodynamic forces—specifically cis-trans isomerization and hydration-driven secondary structure propensity—that govern FAP's behavior. Furthermore, this guide provides self-validating experimental workflows to accurately quantify these thermodynamic parameters in the laboratory.

Thermodynamic Drivers of FAP Stability

The conformational ensemble of FAP in water is not static; it is dictated by a delicate thermodynamic balance between intramolecular steric constraints and intermolecular solvent interactions.

Cis-Trans Isomerization of the Ala-Pro Bond

Unlike standard peptide bonds that overwhelmingly favor the trans geometry ( ω≈180∘ ), the cyclic pyrrolidine ring of the proline residue in FAP significantly lowers the steric penalty of the cis conformation ( ω≈0∘ ). In aqueous environments, free energy calculations and molecular dynamics reveal that the trans isomeric state is generally 2 to 3 kcal/mol more stable than the cis state[1].

However, this preference is not purely driven by sterics. Variable temperature 1 H-NMR studies on proline-containing model peptides demonstrate that the trans form is enthalpically favored ( ΔH∘=−5.14 kJ/mol) but entropically disfavored ( ΔS∘=−5.47 J·K −1 ·mol −1 ) relative to the cis form[2]. The implication here is profound: the thermodynamic difference between the cis and trans states is heavily dependent on the reorganization of the aqueous solvation shell, which stabilizes the trans isomer through a highly ordered hydrogen-bonding network[1].

Aqueous Solvation and Polyproline II (PPII) Propensity

Beyond the local Ala-Pro bond, the global backbone of FAP oscillates between a disordered β -strand and a left-handed Polyproline II (PPII) helix. Thermodynamic analysis derived from UV Circular Dichroism (UVCD) spectroscopy indicates that the PPII conformation is stabilized by an enthalpic contribution of approximately 17 kJ/mol in H 2 O[3].

Causality Insight: Why does water favor the extended PPII helix? The formation of the PPII structure incurs a significant entropic penalty due to backbone rigidification. However, this is offset by a massive enthalpic gain achieved when water molecules form bridging hydrogen bonds with the exposed carbonyl oxygens of the peptide backbone[3].

Caption: FAP tripeptide conformational equilibrium and target binding pathway.

Quantitative Thermodynamic Data Summary

To facilitate comparative analysis, the key thermodynamic parameters governing the stability of FAP and structurally analogous proline-containing peptides in aqueous solution are summarized below.

| Thermodynamic Parameter | Value | State / Condition | Reference |

| ΔGcis→trans∘ | -2.0 to -3.0 kcal/mol | Aqueous Solution, 298 K | [1] |

| ΔHcis→trans∘ | -5.14 kJ/mol | Aqueous Solution, Variable Temp | [2] |

| ΔScis→trans∘ | -5.47 J/(K·mol) | Aqueous Solution, Variable Temp | [2] |

| ΔHPPII∘ (Stabilization) | ~ -17.0 kJ/mol | H 2 O, relative to β -strand | [3] |

Biological Relevance: FAP as a Pharmacophore

The thermodynamic pre-organization of FAP is highly relevant to drug discovery. Structure-activity relationship (SAR) studies have identified the Phe-Ala-Pro sequence as the minimal active C-terminal fragment required for the potent inhibition of Angiotensin-Converting Enzyme (ACE)[4].

When FAP-derived peptidomimetics (such as enalaprilat) bind to ACE, the trans-isomer docks into the active site with high stereospecificity. The proline side chain occupies the S2′ subsite, alanine occupies S1′ , and phenylalanine occupies S1 , while the terminal geometry allows for optimal coordination with the catalytic zinc metalloprotease core[4]. Because the aqueous environment already pre-organizes a significant fraction of FAP into the required trans-PPII-like state, the entropic penalty of binding ( ΔSbind ) is minimized, thereby maximizing the overall binding affinity ( ΔGbind ).

Self-Validating Experimental Methodologies

To accurately profile the thermodynamics of FAP in your own laboratory, you must employ orthogonal, self-validating techniques. Below are the definitive protocols for extracting these parameters.

Protocol 1: Variable-Temperature NMR (VT-NMR) for Isomerization Thermodynamics

This protocol isolates the thermodynamic variables ( ΔH , ΔS ) of the cis-trans equilibrium.

-

Sample Preparation: Dissolve lyophilized FAP peptide in 500 μ L of D 2 O (or 90% H 2 O / 10% D 2 O for amide proton tracking) to a final concentration of 2-5 mM. Adjust to pH 7.4 using a phosphate buffer to mimic physiological conditions.

-

Data Acquisition: Acquire 1D 1 H-NMR and 2D NOESY spectra across a temperature gradient from 273 K to 333 K in 5 K increments. Allow 15 minutes of equilibration time at each temperature step.

-

Integration & Quantification: Identify the distinct Hα resonances for the cis and trans isomers of the Ala residue. Integrate these peaks to determine the equilibrium constant ( Keq=[trans]/[cis] ) at each temperature.

-

Thermodynamic Extraction: Plot ln(Keq) versus 1/T to generate a van't Hoff plot. The slope yields −ΔH∘/R and the y-intercept yields ΔS∘/R .

-

System Validation (Critical): Assess the linearity of the van't Hoff plot. A strictly linear plot validates a two-state equilibrium with a heat capacity change ( ΔCp ) near zero. If the plot exhibits curvature, the two-state assumption is invalid, indicating temperature-dependent changes in the hydration shell that must be accounted for via non-linear regression.

Protocol 2: UV-CD Spectroscopy for Secondary Structure Propensity

This protocol quantifies the enthalpy-entropy compensation between the PPII and β -strand states.

-

Sample Preparation: Prepare a highly dilute solution of FAP (approx. 0.1 mM) in degassed, Milli-Q H 2 O. High dilution prevents intermolecular aggregation which convolutes CD spectra.

-

Data Acquisition: Using a 1 mm pathlength quartz cuvette, record the UV-CD spectra from 190 nm to 250 nm. Perform a temperature sweep from 5 °C to 85 °C.

-

Spectral Deconvolution: The PPII state is characterized by a strong negative minimum near 200 nm and a weak positive maximum near 225 nm. As temperature increases, the signal will shift toward a β -strand signature.

-

System Validation (Critical): Overlay the temperature-dependent spectra and locate the isodichroic point. The presence of a sharp, singular isodichroic point mathematically validates that the peptide is undergoing a strict two-state transition (PPII ⇌

β -strand). If the isodichroic point drifts, the sample is either aggregating or sampling a third conformational state, and the data must be discarded or corrected.

Caption: Experimental workflow for thermodynamic profiling of FAP in aqueous solution.

References

-

Assessment of Energy Effects Determining cis-trans Proline Isomerization in Dipeptides Source: ACS Publications URL:[Link]

-

Thermodynamic origin of cis/trans isomers of a proline-containing beta-turn model dipeptide in aqueous solution Source: PubMed / National Institutes of Health (NIH) URL:[Link]

-

Stable Conformations of Tripeptides in Aqueous Solution Studied by UV Circular Dichroism Spectroscopy Source: Journal of the American Chemical Society (JACS) URL:[Link]

-

Small Molecule Protease Inhibitors as Model Peptidomimetics Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Thermodynamic origin of cis/trans isomers of a proline-containing beta-turn model dipeptide in aqueous solution: a combined variable temperature 1H-NMR, two-dimensional 1H,1H gradient enhanced nuclear Overhauser effect spectroscopy (NOESY), one-dimensional steady-state intermolecular 13C,1H NOE, and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Small Molecule Protease Inhibitors as Model Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Dynamics Simulation of the Phe-Ala-Pro Tripeptide

This guide provides a comprehensive, in-depth exploration of the molecular dynamics (MD) simulation of the Phe-Ala-Pro tripeptide. It is designed for researchers, scientists, and drug development professionals who are seeking to understand and apply MD simulations to investigate the conformational dynamics of small peptides. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this document serves as a practical and authoritative resource.

Introduction: The Significance of Phe-Ala-Pro

The tripeptide Phenylalanine-Alanine-Proline (Phe-Ala-Pro) is a fascinating subject for molecular dynamics studies. Its composition includes an aromatic residue (Phe), a small, nonpolar residue (Ala), and a conformationally constrained cyclic residue (Pro). This combination of amino acids gives rise to a rich and complex conformational landscape, making it an excellent model system for understanding the fundamental principles of peptide folding, stability, and interaction. In the context of drug development, short peptides and their derivatives are of immense interest as potential therapeutics. Understanding the inherent flexibility and preferred conformations of a tripeptide like Phe-Ala-Pro is crucial for the rational design of peptidomimetics with enhanced stability and biological activity.

Molecular dynamics simulation is a powerful computational technique that allows us to observe the time-evolution of a molecular system at an atomic level.[1] By solving Newton's equations of motion for each atom in the system, we can generate a trajectory that reveals the intricate dance of molecular motion, from bond vibrations to large-scale conformational changes. This guide will walk you through the entire process of setting up, running, and analyzing an MD simulation of the Phe-Ala-Pro tripeptide.

I. Foundational Principles: The 'Why' Behind the 'How'

Before delving into the practical steps, it is essential to grasp the theoretical underpinnings of the choices we make in an MD simulation. The accuracy and reliability of a simulation are not merely a result of following a recipe but of making informed decisions based on the system under investigation and the scientific questions being asked.

Force Fields: The Energetic Landscape

The heart of any MD simulation is the force field, a set of empirical energy functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. For peptides and proteins, several well-established force fields are available, including AMBER, CHARMM, and GROMOS.[2][3]

-

AMBER (Assisted Model Building with Energy Refinement): This family of force fields is widely used for simulations of proteins and nucleic acids.[4][5][6] It employs a classical, additive model with terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). Recent iterations like ff19SB have shown improvements in describing backbone dihedral angles.[4]

-

CHARMM (Chemistry at HARvard Macromolecular Mechanics): CHARMM is another popular choice for biomolecular simulations, known for its robust parameterization for a wide range of molecules including lipids and carbohydrates.[7][8] The CHARMM36m force field, for instance, has been refined to better model both folded and intrinsically disordered proteins.[8]

-

GROMOS (GROningen MOlecular Simulation): This force field is often used with the GROMACS simulation package and is particularly well-suited for united-atom simulations, where nonpolar hydrogens are grouped with their adjacent heavy atoms, reducing computational cost.[3]

The Choice for Phe-Ala-Pro: For a small, solvated peptide like Phe-Ala-Pro, both AMBER and CHARMM all-atom force fields are excellent choices. They provide a detailed representation of all atomic interactions, which is crucial for accurately capturing the subtle conformational dynamics of the peptide. In this guide, we will proceed with the AMBER ff19SB force field, a modern and well-validated parameter set for proteins.[4][5]

Water Models: The Solvent Environment

The behavior of a biomolecule is inextricably linked to its aqueous environment. Therefore, an accurate representation of water is critical. Common explicit water models include:

-

TIP3P and TIP4P: These are three- and four-site water models, respectively, that are widely used in biomolecular simulations. They offer a good balance between accuracy and computational efficiency.

-

SPC/E: A simple, three-site water model that is known to reproduce the structural and dynamic properties of liquid water well.

The Choice for Phe-Ala-Pro: We will use the TIP3P water model. It is computationally efficient and has been shown to work well with the AMBER force fields, providing a balanced description of solute-water and water-water interactions.[9]

II. The Simulation Workflow: A Step-by-Step Protocol

The following protocol outlines the complete workflow for an MD simulation of the Phe-Ala-Pro tripeptide using the GROMACS simulation package.[2][10] GROMACS is a versatile and high-performance open-source software for molecular dynamics.[11]

Figure 2: The relationship between the raw trajectory data, key analysis metrics, and the resulting biophysical insights.

Data Presentation: Simulation Parameters and Expected Results

The following tables summarize the key parameters for the simulation and provide a template for presenting the expected results from the analysis.

Table 1: Key Simulation Parameters

| Parameter | Value/Method | Rationale |

| Force Field | AMBER ff19SB | A modern, well-validated force field for proteins. [4][5] |

| Water Model | TIP3P | Computationally efficient and compatible with AMBER. [9] |

| Box Type | Cubic | Simple and effective for a small, globular solute. |

| Box Size | 1.0 nm from solute | Prevents self-interaction across periodic boundaries. |

| Ions | Na+/Cl- | Neutralize the system and mimic physiological ionic strength. |

| Energy Minimization | Steepest Descent | Robust for initial high-energy configurations. [12] |

| NVT Equilibration | 100 ps | Allows the system to reach the target temperature. |

| NPT Equilibration | 500 ps | Allows the system to reach the target pressure and density. [13][14] |

| Production MD | 200 ns | Sufficient to sample the conformational space of a small peptide. |

| Temperature | 300 K | Approximate physiological temperature. |

| Pressure | 1 bar | Standard atmospheric pressure. |

| Time Step | 2 fs | A standard time step for biomolecular simulations. |

Table 2: Expected Analysis Results (Hypothetical)

| Analysis Metric | Phe | Ala | Pro |

| Average RMSF (nm) | 0.15 | 0.10 | 0.08 |

| Backbone Hydrogen Bonds | Low | Low | N/A |

| Dominant φ Angle (degrees) | -60 | -75 | -60 |

| Dominant ψ Angle (degrees) | 150 | 160 | 30 |

IV. Conclusion: From Simulation to Scientific Insight

This in-depth technical guide has provided a comprehensive framework for conducting a molecular dynamics simulation of the Phe-Ala-Pro tripeptide. By understanding the rationale behind each step of the process, from the choice of force field to the specific analysis techniques employed, researchers can confidently and competently apply this powerful computational tool to their own systems of interest. The insights gained from such simulations, including the conformational preferences, flexibility, and interactions of the peptide, are invaluable for advancing our understanding of peptide biology and for the rational design of novel therapeutics.

References

-

Debiec, K. T., et al. (2016). Further along the Road Less Traveled: AMBER ff15ipq, an Original Protein Force Field Built on a Self-Consistent Physical Model. Journal of Chemical Theory and Computation, 12(8), 3926–3947. [Link]

-

The evolution of the Amber additive protein force field: History, current status, and future. (2025). The Journal of Chemical Physics. [Link]

-

AMBER - Wikipedia. (n.d.). Retrieved March 25, 2026, from [Link]

-

Hornak, V., et al. (2006). Comparison of multiple AMBER force fields and development of improved protein backbone parameters. Proteins: Structure, Function, and Bioinformatics, 65(3), 712–725. [Link]

-

NAMD Tutorial - From Installation to Molecular Dynamics Simulation. (n.d.). BioSoft. [Link]

-

Lemkul, J. A. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Journal of Chemical Education. [Link]

-

Molecular Dynamics Simulation of the p53 N-terminal peptide. (n.d.). Bonvin Lab. [Link]

-

Lopes, P. E. M., et al. (2013). Force Field for Peptides and Proteins based on the Classical Drude Oscillator. Journal of Chemical Theory and Computation, 9(12), 5430–5449. [Link]

-

Pérez, A., et al. (2014). CHARMM force field parameterization protocol for self-assembling peptide amphiphiles: the Fmoc moiety. Physical Chemistry Chemical Physics, 16(23), 11543–11554. [Link]

-

CHARMM | CHARMM. (n.d.). Retrieved March 25, 2026, from [Link]

-

A Comparison of Multiscale Methods for the Analysis of Molecular Dynamics Simulations. (n.d.). [Link]

-

Advice regarding the best force field to use for Protein- Peptide interaction? (2016). ResearchGate. [Link]

-

FORCE FIELDS FOR PROTEIN SIMULATIONS. (n.d.). Jay Ponder Lab. [Link]

-

CHARMM. (n.d.). Retrieved March 25, 2026, from [Link]

-

Getting started - Peptide. (2013). [Link]

-

NAMD TUTORIAL. (n.d.). Life Sciences. [Link]

-

NAMD TUTORIAL. (n.d.). Theoretical and Computational Biophysics Group. [Link]

-

NAMD Tutorials. (n.d.). Theoretical and Computational Biophysics Group. [Link]

-

Hands-on Introduction to Protein Simulations. (n.d.). Department of Chemistry and Biochemistry. [Link]

-

Molecular dynamics simulation of a peptide chain using Gromacs. (2021). MateriApps. [Link]

-

RMSD/RMSF Analysis. (2018). BioChemCoRe. [Link]

-

Molecular Dynamics (MD) simulation and binding energy calculation. (n.d.). Bio-protocol. [Link]

-

Molecular dynamics/energy minimization protocol for equilibration and data collection. (n.d.). ResearchGate. [Link]

-

NPT Equilibration. (n.d.). MD Tutorials. [Link]

-

GROMACS Tutorials. (n.d.). [Link]

-

From Chaotic to Stable: Understanding NPT Equilibration in Molecular Simulations. (n.d.). [Link]

-

Computational chemistry / Analysis of molecular dynamics simulations / Hands-on. (2019). Galaxy Training!. [Link]

-

Molecular Dynamics (MDSim) Module. (n.d.). UTEP. [Link]

-

RMSD, RMSF Analysis Service. (n.d.). CD ComputaBio. [Link]

-

Energy Minimization. (n.d.). GROMACS 2026.1 documentation. [Link]

-

Energy minimization and equilibration of simple protein using NAMD & VMD. (2023). [Link]

-

Unwrapping NPT Simulations to Calculate Diffusion Coefficients. (2023). Journal of Chemical Theory and Computation. [Link]

-

The effect of the equilibration protocols (NPT-only and stepwise...). (n.d.). ResearchGate. [Link]

-

RMSD and RMSF analysis of MD simulation trajectory: The RMSD plot... (n.d.). ResearchGate. [Link]

-

Visualizing and analysing Molecular Dynamics trajectories with VMD. (n.d.). Beckstein Lab. [Link]

-

VMD - Visual Molecular Dynamics. (n.d.). [Link]

-

Phe-Ala-Pro | C17H23N3O4 | CID 44352389. (n.d.). PubChem - NIH. [Link]

-

Using VMD - An Introductory Tutorial. (n.d.). Current Protocols in Bioinformatics. [Link]

-

Molecular Dynamics Trajectory Analysis using VMD. (2022). YouTube. [Link]

-

Novel procedure for thermal equilibration in molecular dynamics simulation. (n.d.). Journal of Computational Biology. [Link]

-

Molecular visualization with VMD. (n.d.). [Link]

-

H-Phe-Ala-Pro-D-Cha-Trp-D-Arg-OH | C43H60N10O7. (n.d.). PubChem. [Link]

-

NAMD TUTORIAL. (n.d.). Theoretical and Computational Biophysics Group. [Link]

-

Computational BioPhysics Tutorials - 2025/2026. (n.d.). [Link]

-

The Molecular Dynamics Simulation of Peptides on Gold Nanosurfaces. (n.d.). ResearchGate. [Link]

-

Introduction. (2018). [Link]

-

Phe-Trp-Ala | C23H26N4O4 | CID 71728356. (n.d.). PubChem - NIH. [Link]

-

The Preferred Conformation of the Tripeptide Ala-Phe-Ala in Water Is an Inverse γ-Turn: Implications for Protein Folding and Drug Design. (2005). Biochemistry. [Link]

Sources

- 1. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. AMBER - Wikipedia [en.wikipedia.org]

- 6. Comparison of multiple AMBER force fields and development of improved protein backbone parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CHARMM force field parameterization protocol for self-assembling peptide amphiphiles: the Fmoc moiety - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. academiccharmm.org [academiccharmm.org]

- 9. dasher.wustl.edu [dasher.wustl.edu]

- 10. Molecular dynamics simulation of a peptide chain using Gromacs | MateriApps – A Portal Site of Materials Science Simulation – English [ma.issp.u-tokyo.ac.jp]

- 11. GROMACS Tutorials [mdtutorials.com]

- 12. Energy Minimization - GROMACS 2026.1 documentation [manual.gromacs.org]

- 13. Lysozyme in Water [mdtutorials.com]

- 14. From Chaotic to Stable: Understanding NPT Equilibration in Molecular Simulations – SAMSON Blog [blog.samson-connect.net]

Crystallographic Structure of Phe-Ala-Pro (FAP) Complexes: A Technical Whitepaper on Peptidomimetic Design and Structural Biology

Executive Summary

The tripeptide Phenylalanine-Alanine-Proline (Phe-Ala-Pro or FAP) serves as a critical minimal active fragment in the design of numerous therapeutic peptidomimetics. Most notably, the FAP sequence forms the structural basis for Angiotensin-Converting Enzyme (ACE) inhibitors and serves as a highly specific substrate model for cyclophilin isomerases. This whitepaper provides an in-depth analysis of the crystallographic structures of FAP and its analogues in complex with target proteins. By examining the structural biology, conformational dynamics, and high-resolution X-ray crystallography protocols, this guide equips researchers with the mechanistic insights required for rational, structure-based drug design.

The Structural Biology of FAP Mimetics

Subsite Mapping in Zinc Metalloproteases (ACE)

Historically, structure-activity relationship (SAR) studies on teprotide analogues identified the tripeptide Phe-Ala-Pro as the minimal C-terminal fragment required for potent biological activity [1]. Because ACE is a zinc metalloprotease, the FAP sequence naturally coordinates with the enzyme's active site subsites.

Understanding the exact crystallographic orientation of this tripeptide and its synthetic analogues (such as the antihypertensive drug enalaprilat) is paramount. High-resolution crystal structures of testis ACE (tACE) in complex with enalaprilat (a direct Phe-Ala-Pro analogue) reveal a highly specific spatial arrangement[2]. The structural analyses demonstrate that the proline ring is accommodated in the S2' subsite, the alanine side chain fits into the S1' subsite, and the phenylalanine side chain occupies the S1 subsite. Furthermore, the carboxylate group of the analogue makes direct, bidentate interactions with the catalytic Zn²⁺ ion at the active site, mimicking the transition state of the native peptide substrate.

Logical mapping of Phe-Ala-Pro subsite binding within the ACE metalloprotease active site.

Prolyl cis-trans Isomerization in Cyclophilin

Beyond ACE, FAP derivatives such as benzoyl-Phe-Ala-Pro are well-characterized substrates for cyclophilin, a peptidyl-prolyl cis-trans isomerase. The Ala-Pro peptide bond is prone to cis-trans isomerization, which is frequently a rate-limiting step in protein folding. Crystallographic studies of cyclophilin-peptide complexes demonstrate that the enzyme stabilizes the cis ground state of the dipeptide/tripeptide through a critical hydrogen bond between the carbonyl oxygen of the prolyl amide bond and the backbone nitrogen of the enzyme's active site residues (e.g., Asn102) [3]. The ability of the FAP sequence to act as a substrate implies that blocking adjacent residues (like Arg55) is insufficient to abolish isomerization, highlighting the dynamic flexibility of the Ala-Pro bond.

Experimental Workflow: Crystallography of Peptide-Protein Complexes

As a Senior Application Scientist, I emphasize that solving the structure of a peptide-protein complex is not merely an exercise in imaging; it is the definitive method for validating rational drug design. To achieve high-resolution structural data (typically < 2.0 Å), rigorous crystallographic methodologies must be employed. The following protocol outlines a self-validating workflow for co-crystallizing FAP analogues with a target enzyme.

Step 1: Protein Expression and Purification

-

Action: Express the target protein (e.g., tACE) in mammalian cell lines (such as CHO cells) and purify using affinity chromatography followed by Size-Exclusion Chromatography (SEC).

-

Causality: Bacterial expression systems often fail to properly fold complex mammalian metalloproteases and lack the necessary post-translational modifications (glycosylation) required for structural stability [2]. SEC ensures a monodisperse peak, validating that the protein population is homogenous and suitable for crystal lattice formation.

Step 2: Ligand Co-crystallization via Vapor Diffusion

-

Action: Mix the purified protein (concentrated to ~10-15 mg/mL) with a 5-fold to 10-fold molar excess of the FAP analogue. Set up hanging-drop vapor diffusion plates using a reservoir solution containing a precipitant (e.g., PEG 8000) and a buffer at physiological pH (pH 7.5).

-

Causality: Vapor diffusion slowly concentrates the protein-ligand drop, gently driving the system into the nucleation zone without causing immediate precipitation. The molar excess of the ligand ensures high occupancy in the active site, which is critical for resolving the electron density of the peptide fragment during model building.

Step 3: Cryoprotection and X-Ray Diffraction

-

Action: Briefly soak the resulting crystals in the reservoir solution supplemented with 20-25% (v/v) glycerol before flash-cooling in liquid nitrogen (100 K). Collect diffraction data at a synchrotron beamline.

-

Causality: Cryoprotection prevents the formation of crystalline ice within the solvent channels of the crystal. Crystalline ice causes intense diffraction rings that obscure the protein's diffraction spots. Flash-cooling minimizes radiation damage caused by the high-intensity X-ray beam, preserving the integrity of the peptide-protein bonds.

Step 4: Phase Determination and Refinement

-

Action: Use Molecular Replacement (MR) with a known homologous structure (e.g., unliganded tACE) to solve the phase problem. Perform iterative rounds of model building in software like Coot and refinement in REFMAC5.

-

Causality: MR leverages prior structural knowledge, bypassing the need for heavy-atom derivatization (SAD/MAD phasing). Iterative refinement minimizes the R-work and R-free values, statistically validating the accuracy of the atomic model against the raw experimental data.

Step-by-step crystallographic workflow for resolving FAP-protein complex structures.

Quantitative Data Summary

The structural parameters of FAP analogues binding to key targets reveal the precise nature of their inhibitory or substrate activity. Table 1 summarizes the crystallographic data and binding affinities derived from foundational studies in the field.

Table 1: Crystallographic and Binding Parameters of FAP Analogues

| Ligand / Peptide Analogue | Target Protein | Resolution (Å) | Key Active Site Interactions | Binding Affinity / Role |

| Enalaprilat (FAP Analogue) | Testis ACE (tACE) | 1.80 | Zn²⁺ coordination (carboxylate); S1, S1', S2' | ~1-10 nM (Inhibitor) |

| Teprotide C-terminal (FAP) | ACE Models | N/A | S1 (Phe), S1' (Ala), S2' (Pro) | Minimal active fragment |

| Benzoyl-Phe-Ala-Pro | Cyclophilin A | 1.65 (Model) | Asn102 (H-bond to prolyl amide) | Substrate (Isomerization) |

| Ala-Phe-Ala | Aqueous Sol. (NMR/CD) | N/A | Inverse γ-turn; bifurcated H-bond | Conformational standard |

Conclusion

The crystallographic resolution of Phe-Ala-Pro complexes provides a foundational blueprint for rational peptidomimetic design. By mapping the precise subsite interactions—from the zinc-coordinating capabilities in metalloproteases to the cis-trans stabilization in isomerases—researchers can engineer highly specific, potent therapeutics. The integration of rigorous, self-validating structural biology protocols ensures that these molecular insights are grounded in highly reliable empirical data, accelerating the pipeline from benchtop crystallography to clinical application.

References

-

Small Molecule Protease Inhibitors as Model Peptidomimetics Source: PubMed Central (PMC) / National Institutes of Health URL:[Link][1]

-

Structural details on the binding of antihypertensive drugs captopril and enalaprilat to human testicular angiotensin I-converting enzyme Source: Biochemistry / PubMed URL:[Link] [1]

-

Mechanistic Implication of Crystal Structures of the Cyclophilin−Dipeptide Complexes Source: Biochemistry / ACS Publications URL:[Link] [1]

Application Note: Mass Spectrometry Fragmentation Dynamics of the Tripeptide Phe-Ala-Pro (FAP)

Introduction & Mechanistic Principles

Tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is the gold standard for peptide sequencing and targeted quantification in drug development. However, peptide fragmentation is not a purely stochastic process; it is heavily governed by the intrinsic chemical properties and sequence order of the constituent amino acids. The tripeptide Phenylalanine-Alanine-Proline (Phe-Ala-Pro or FAP) serves as a premier model to demonstrate two critical fragmentation phenomena: the "Proline Effect" and aromatic side-chain neutral losses.

The Proline Effect: Causality & Kinetics

In standard low-energy CID, peptide fragmentation is driven by the "mobile proton model," where the ionizing proton migrates along the peptide backbone, weakening adjacent amide bonds. Proline is unique among proteinogenic amino acids because its side chain forms a five-membered pyrrolidine ring with the backbone nitrogen, creating a tertiary amide.

Mechanistically, this tertiary nitrogen possesses a significantly higher gas-phase basicity (proton affinity) than standard secondary amides. During CID, the mobile proton is preferentially sequestered at the proline nitrogen. This localization drastically lowers the activation energy required to cleave the amide bond strictly N-terminal to the proline residue[1]. Consequently, in the Phe-Ala-Pro sequence, the cleavage of the Ala-Pro bond is kinetically favored, yielding a highly abundant y1 ion (Pro) and its complementary b2 ion (Phe-Ala) . Statistical analyses of peptide databases confirm that fragment ions produced N-terminal to proline are dramatically over-represented in mass spectra[2].

Phenylalanine Signatures

The N-terminal Phenylalanine (Phe) residue introduces additional diagnostic ions. Aromatic amino acids readily form stable immonium ions under higher collision energies via the combined loss of carbon monoxide (CO) and the N-terminal amine group. The presence of an intense m/z 120.08 peak is a definitive structural confirmation of the Phe residue.

Quantitative Data: Expected Fragmentation Profile

To ensure accurate mass calibration and peak assignment, the exact monoisotopic masses of the precursor and expected product ions are calculated based on standard elemental mass values[3].

| Ion Type | Sequence / Origin | Formula | Exact m/z ([M+H]+) | Relative Abundance Expectation |

| Precursor | Phe-Ala-Pro | C₁₇H₂₄N₃O₄⁺ | 334.1762 | N/A (Depletes with CE) |

| y1 | Pro | C₅H₁₀NO₂⁺ | 116.0707 | High (Proline Effect) |

| y2 | Ala-Pro | C₈H₁₅N₂O₃⁺ | 187.1078 | Low to Moderate |

| b2 | Phe-Ala | C₁₂H₁₅N₂O₂⁺ | 219.1128 | High (Complement to y1) |

| a2 | Phe-Ala (-CO) | C₁₁H₁₅N₂O⁺ | 191.1179 | Moderate |

| Immonium | Phe side-chain | C₈H₁₀N⁺ | 120.0808 | High (at elevated CE) |

Visualizing the Fragmentation Pathway

Fig 1. CID Fragmentation pathway of Phe-Ala-Pro highlighting the Proline effect.

Self-Validating LC-MS/MS Protocol

A common pitfall in targeted peptidomics is false-positive identification due to isobaric interference or source fragmentation. This protocol incorporates a Collision Energy (CE) stepping strategy to create a self-validating system. By observing the proportional depletion of the precursor ion and the sequential appearance of low-energy fragments (y1, b2) followed by high-energy fragments (immonium ions), the user mathematically validates the sequence identity rather than relying on a single spectral snapshot.

Step 1: Reagent & Sample Preparation

-

Synthesize or obtain a high-purity Phe-Ala-Pro reference standard.

-

Reconstitute the peptide to a final concentration of 1 µg/mL in LC-MS grade H₂O containing 0.1% Formic Acid (FA) .

-

Causality: Formic acid serves a dual purpose. Chromatographically, it acts as an ion-pairing agent to neutralize residual silanols on the C18 column, sharpening the peak shape. Spectrometrically, it provides the abundant protons necessary to drive efficient positive-mode electrospray ionization (ESI+).

-

-

Prepare a blank matrix (0.1% FA in H₂O) to validate the absence of carryover.

Step 2: UHPLC Separation

-

Column: C18 Analytical Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: H₂O + 0.1% FA.

-

Mobile Phase B: Acetonitrile + 0.1% FA.

-

Gradient: 5% B to 40% B over 10 minutes.

-

Causality: FAP is a moderately hydrophobic tripeptide due to the N-terminal Phenylalanine. A shallow gradient ensures it is adequately retained and separated from highly hydrophilic salts or matrix interferences that elute in the void volume, preventing ion suppression.

-

Step 3: Source & CID MS/MS Optimization

-

ESI Source: Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

-

Isolation: Isolate the precursor ion at m/z 334.18 using a narrow quadrupole isolation window (0.7 - 1.0 m/z) to exclude co-eluting background ions.

-

CE Stepping (The Validation Step): Program the collision cell to acquire spectra at three distinct collision energies: 15 eV, 25 eV, and 35 eV .

-

Causality: At 15 eV, the low activation energy of the Proline Effect will cause the spectrum to be dominated almost exclusively by m/z 116.07 (y1) and 219.11 (b2). At 25 eV, the b2 ion will undergo secondary fragmentation to form the a2 ion (m/z 191.12). At 35 eV, the peptide backbone shatters, and the high-energy Phe immonium ion (m/z 120.08) will dominate. Observing this kinetic transition validates the exact structural connectivity of the peptide.

-

Visualizing the Experimental Workflow

Fig 2. Self-validating LC-MS/MS experimental workflow for tripeptide characterization.

References

-

Towards Understanding the Tandem Mass Spectra of Protonated Oligopeptides. 2: The Proline Effect in Collision-Induced Dissociation of Protonated Ala-Ala-Xxx-Pro-Ala Source: Journal of the American Society for Mass Spectrometry - ACS Publications URL:1

-

Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra: Proline Fragmentation Behavior Source: The Ohio State University (osu.edu) URL:2

-

NIST Mass and Fragment Calculator Software Source: National Institute of Standards and Technology (nist.gov) URL:3

Sources

Enzymatic Cleavage of the Phe-Ala-Pro Motif by Specific Endopeptidases: Mechanisms, Protocols, and Applications

Executive Summary

The tripeptide sequence Phe-Ala-Pro (FAP) represents a highly specific cleavage motif targeted by a distinct class of post-proline cleaving endopeptidases. Because the cyclic pyrrolidine ring of proline imposes severe structural constraints on the peptide backbone, standard proteases cannot access or hydrolyze the adjacent peptide bond. Enzymes such as Prolyl Oligopeptidase (POP) and Fibroblast Activation Protein α (FAP-α) have evolved specialized active sites to accommodate and cleave immediately downstream of this motif.

This application note provides a comprehensive, self-validating framework for researchers and drug development professionals to assay, validate, and utilize the Phe-Ala-Pro motif in probe development, inhibitor screening, and targeted prodrug activation.

Mechanistic Rationale: The S1-S2-S3 Subsite Architecture

The ability of an endopeptidase to cleave the Phe-Ala-Pro sequence relies on the precise stereochemical alignment of the substrate within the enzyme's catalytic cleft. Combinatorial substrate profiling has demonstrated that both POP and FAP-α exhibit a strong preference for the Phe-Ala-Pro motif over other aliphatic or charged sequences [1].

-

P1 Position (Proline): The S1 pocket of these enzymes is highly restrictive, exclusively accommodating the cyclic structure of proline. This prevents off-target cleavage by broad-spectrum proteases.

-

P2 Position (Alanine): While FAP-α is classically known for its Gly-Pro specificity, the small aliphatic side chain of alanine at the P2 position is well-tolerated and optimally positioned within the S2 subsite.

-

P3 Position (Phenylalanine): The bulky, hydrophobic benzyl ring of phenylalanine engages the hydrophobic S3 pocket. This interaction significantly enhances binding affinity (lowering the Km ) and stabilizes the transition state for catalysis.

Phe-Ala-Pro substrate binding at S1-S3 pockets of post-proline endopeptidases.

Comparative Enzyme Profiling: POP vs. FAP-α

While both POP and FAP-α cleave the Phe-Ala-Pro sequence, their physiological roles and biochemical requirements differ significantly. POP is an 80 kDa cytosolic enzyme that processes neuroactive peptides (<30 amino acids). In contrast, FAP-α is a membrane-bound serine protease highly upregulated in the tumor microenvironment, capable of cleaving larger proteins such as human FGF-21 [2].

Because Phe-Ala-Pro is a dual-specificity motif , assays utilizing this sequence must employ specific inhibitors to deconvolute the activity of POP from FAP-α in complex biological samples.

Quantitative Cleavage Data

The following table summarizes the relative cleavage efficiency of various motifs by POP and FAP-α, highlighting the strong preference for the Phe-Ala-Pro sequence.

| Substrate Motif | Target Enzyme | Relative Cleavage Efficiency | Specific Inhibitor for Deconvolution |

| Phe-Ala-Pro -AMC | POP | ++++ | Z-Pro-Prolinal (ZPP) |

| Phe-Ala-Pro -AMC | FAP-α | ++++ | Talabostat (PT-100) |

| Ile-Ser-Pro-AMC | POP | ++ | Z-Pro-Prolinal (ZPP) |

| Ile-Ser-Pro-AMC | FAP-α | ++ | Talabostat (PT-100) |

| Z-Gly-Pro-AMC | FAP-α | ++++ | Talabostat (PT-100) |

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to account for auto-hydrolysis, non-specific cleavage, and instrument variability.

Protocol 1: Real-Time Fluorogenic Substrate Cleavage Assay

Objective: To determine the kinetic parameters ( kcat/Km ) of endopeptidases using a fluorogenic Phe-Ala-Pro substrate (e.g., Phe-Ala-Pro-AMC).

Reagents & Buffers:

-

Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 1 mg/mL BSA, pH 7.4. (Causality: Physiological pH and ionic strength are required to maintain the active dimeric state of FAP-α).

-

Reducing Agent: 1 mM DTT (Causality: POP contains critical cysteine residues near its active site; DTT prevents oxidative inactivation. Omit for pure FAP-α assays).

-

Substrate: Phe-Ala-Pro-AMC (Stock: 10 mM in DMSO).

Step-by-Step Methodology:

-

Enzyme Preparation: Dilute recombinant human FAP-α or POP in Assay Buffer to a final working concentration of 1 nM.

-

Control Setup (Self-Validation):

-

Blank: Assay buffer + Substrate (No enzyme).

-

Inhibitor Control: Enzyme + 10 µM Talabostat (for FAP) or 10 µM ZPP (for POP) incubated for 15 minutes prior to substrate addition.

-

-

Substrate Dilution: Prepare a serial dilution of the Phe-Ala-Pro-AMC substrate ranging from 1 µM to 100 µM in Assay Buffer.

-

Reaction Initiation: Transfer 50 µL of the enzyme/control solutions to a black, flat-bottom 96-well microplate. Initiate the reaction by adding 50 µL of the substrate dilutions.

-

Kinetic Monitoring: Immediately read the plate in a fluorescence microplate reader (Ex: 380 nm / Em: 460 nm) at 37°C. Take readings every 60 seconds for 60 minutes.

-

Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the fluorescence-time curve. Plot V0 against substrate concentration using Michaelis-Menten kinetics to derive Km and kcat .

Workflow for real-time kinetic profiling and LC-MS/MS validation of peptide cleavage.

Protocol 2: LC-MS/MS Validation of the Cleavage Site

Objective: To confirm that cleavage occurs strictly at the post-proline bond (Phe-Ala-Pro ↓ X) and to rule out promiscuous exopeptidase activity.

Step-by-Step Methodology:

-

Reaction Setup: Incubate 20 µM of a target peptide containing the Phe-Ala-Pro motif (e.g., a synthesized prodrug or FGF-21 fragment) with 10 nM enzyme in Assay Buffer at 37°C for 2 hours.

-

Reaction Quenching: Stop the reaction by adding Formic Acid to a final concentration of 1% (v/v). (Causality: The sudden drop in pH denatures the enzyme, freezing the peptide fragment profile at the exact 2-hour mark).

-

Chromatographic Separation: Inject 10 µL of the quenched sample onto a C18 analytical column. Elute using a linear gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 15 minutes.

-

Mass Spectrometry: Analyze the eluate using a high-resolution mass spectrometer (e.g., Q-TOF) in positive ion mode.

-

Validation: Map the observed m/z peaks to the theoretical monoisotopic masses of the predicted N-terminal (ending in Proline) and C-terminal fragments. The absence of intermediate fragments confirms strict endopeptidase fidelity.

References

-

Baird, K. J., Watson, D. S., Endsley, A. N., & Galande, A. K. (2012). "Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α." FEBS Letters.[Link]

-

Coppage, A. L., et al. (2016). "Human FGF-21 Is a Substrate of Fibroblast Activation Protein." PLOS One.[Link]

Application Note: FAP-Based Fluorescent Labeling in Microscopy: From Phe-Ala-Pro Fluorogenic Substrates to Fluorogen-Activating Proteins

Introduction & Nomenclature Clarification

In the realm of advanced fluorescence microscopy, the acronym FAP represents a fascinating dual-nomenclature that bridges enzymatic biochemistry and modern genetic tagging. It refers to two distinct, yet equally critical, fluorescent labeling techniques:

-

The Phe-Ala-Pro (FAP) Tripeptide Motif : A highly specific substrate sequence used in internally quenched fluorogenic probes to map the in situ activity of proteases like Angiotensin-Converting Enzyme (ACE) and Prolyl Oligopeptidase (POP)[1].

-

Fluorogen-Activating Proteins (FAPs) : A revolutionary class of genetically encoded single-chain variable fragment (scFv) tags that bind dark dyes (fluorogens) and activate their fluorescence for live-cell protein trafficking[2].

As a Senior Application Scientist, I have designed this guide to provide comprehensive, self-validating protocols for both methodologies. By understanding the causality behind these biochemical interactions, researchers can achieve high-fidelity spatial and temporal resolution in their imaging workflows.

Part I: Phe-Ala-Pro (FAP) Fluorogenic Probes for In Situ Enzymatic Imaging

The Mechanistic Causality of the Phe-Ala-Pro Motif

The tripeptide sequence Phenylalanine-Alanine-Proline (Phe-Ala-Pro) is not arbitrary; it is a structural mimic of the transition state of natural vasoactive substrates (like angiotensin I and bradykinin)[3]. The presence of the rigid proline residue at the C-terminus prevents non-specific cleavage by standard endopeptidases, making it highly selective for post-proline cleaving enzymes like POP and the metalloprotease ACE[1][3].

To visualize this activity under a microscope, the Phe-Ala-Pro sequence is flanked by a Fluorescence Resonance Energy Transfer (FRET) pair—typically ortho-aminobenzoic acid (Abz) as the fluorophore and N-[2,4-dinitrophenyl]-ethylenediamine (EDDnp) as the quencher. When the enzyme cleaves the peptide bond, the quencher diffuses away, and the Abz fluorophore emits a strong signal at ~420 nm[4].

Mechanism of Phe-Ala-Pro fluorogenic probe cleavage by ACE/POP.

Protocol: Self-Validating In Situ Zymography

To ensure the observed fluorescence is strictly due to the target enzyme and not background hydrolysis, this protocol utilizes a parallel inhibition control.

Materials:

-

Probe: Abz-Phe-Ala-Pro-EDDnp (10 mM stock in DMSO).

-

Inhibitors: (ACE specific)[3] or Z-Pro-Prolinal (POP specific)[1].

-

Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 µM ZnCl₂, pH 7.4.

Step-by-Step Methodology:

-

Tissue Preparation: Prepare 10 µm fresh-frozen cryosections of the target tissue (e.g., lung or brain) and mount them on positively charged glass slides. Causality: Chemical fixation (paraformaldehyde) denatures the active site of metalloproteases; fresh-frozen tissue preserves enzymatic conformation.

-

Pre-incubation (The Self-Validation Step): Divide the slides into two cohorts. Incubate Cohort A (Experimental) in assay buffer. Incubate Cohort B (Control) in assay buffer containing 10 µM Captopril (for ACE) or 1 µM Z-Pro-Prolinal (for POP) for 30 minutes at 37°C.

-

Substrate Addition: Apply 50 µL of 50 µM Abz-Phe-Ala-Pro-EDDnp in assay buffer to all sections. Add a glass coverslip to prevent evaporation.

-

Kinetic Imaging: Immediately transfer to a widefield fluorescence microscope equipped with a temperature-controlled stage (37°C). Image using a DAPI filter set (Excitation: 320–340 nm, Emission: 420–450 nm).

-

Data Interpretation: The specific enzymatic activity is calculated by subtracting the fluorescence slope of Cohort B from Cohort A. Any residual signal in Cohort B represents non-specific cleavage or autofluorescence.

Part II: Fluorogen-Activating Protein (FAP) Technology for Protein Trafficking

The Mechanistic Causality of FAP Tags

While traditional fluorescent proteins (like GFP) are constitutively fluorescent, are engineered scFv domains that remain completely dark until they bind a specific small-molecule fluorogen, such as Malachite Green (MG)[2].

Why use this over GFP? In aqueous solution, MG dissipates excitation energy through non-radiative intramolecular rotation. When bound to the FAP pocket, this rotation is sterically locked, forcing the molecule to release energy as fluorescence (a >20,000-fold enhancement)[5]. Because unbound dye is invisible, no washing steps are required . Furthermore, by utilizing cell-impermeant (MG-2p) versus cell-permeant (MG-ester) dyes, researchers can optically isolate surface receptors from intracellular pools in real-time[6].

Workflow for live-cell imaging using Fluorogen-Activating Proteins.

Protocol: Pulse-Chase Optical Labeling of Receptors

This protocol isolates the trafficking of a membrane receptor from the endoplasmic reticulum to the cell surface.

Materials:

-

Construct: Plasmid encoding TargetReceptor-FAP fusion.

-

Fluorogens: MG-2p (Cell-impermeant) and MG-ester (Cell-permeant).

Step-by-Step Methodology:

-

Transfection & Expression: Transfect live HeLa or HEK293 cells with the FAP-fusion construct. Incubate for 24–48 hours. Note: The cells will exhibit zero fluorescence at this stage.

-

Surface Pool Labeling: Add 100 nM of the cell-impermeant MG-2p dye directly to the culture media. Image immediately using a Cy5/Far-Red filter (Excitation: 640 nm, Emission: 680 nm). Causality: Because MG-2p cannot cross the lipid bilayer, only receptors successfully trafficked to the plasma membrane will light up.

-

Intracellular Pool Labeling: To visualize the remaining internal pool, add 100 nM of the cell-permeant MG-ester. Intracellular esterases cleave the ester moiety, trapping the dye inside the cell where it binds internal FAP-receptors[6].

-

Self-Validation: To prove signal specificity, treat a control well with an untagged receptor. The addition of MG dyes should yield a fluorescence signal identical to the background noise of the media.

Quantitative Data Presentation

The following table summarizes the biophysical and kinetic parameters distinguishing the two "FAP" methodologies utilized in modern microscopy.

Table 1: Quantitative Comparison of FAP-Based Labeling Modalities

| Parameter | Phe-Ala-Pro (FAP) Fluorogenic Substrates | Fluorogen-Activating Proteins (FAP Tags) |

| Primary Target Application | In situ enzymatic activity mapping (ACE, POP) | Live-cell protein trafficking & localization |

| Binding Affinity / Kinetics | Km ≈ 0.2 - 0.5 mM (Enzyme-dependent) | Kd ≈ 10 - 100 nM (High affinity binding) |

| Fluorescence Enhancement | 10x - 50x (upon FRET quencher diffusion) | >20,000x (upon restricted bond rotation) |

| Typical Excitation/Emission | Ex: ~320 nm / Em: ~420 nm (Abz fluorophore) | Ex: ~640 nm / Em: ~680 nm (MG fluorogen) |

| Self-Validation Mechanism | Parallel inhibition (e.g., Captopril, ZPP) | Permeant vs. Impermeant dye exclusion |

References

-

Habliston, D. L., Whitaker, C., Hart, M. A., Ryan, U. S., & Ryan, J. W. (1979). "Isolation and culture of endothelial cells from the lungs of small animals." American Review of Respiratory Disease.[Link]

-

Binevski, P. V., et al. (2003). "Kinetic probes for inter-domain co-operation in human somatic angiotensin-converting enzyme." Biochemical Journal.[Link]

-

Bajjuri, K. M., et al. (2010). "Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α." Biochemical and Biophysical Research Communications.[Link]

-

Pratt, C. P., et al. (2014). "Localization microscopy using noncovalent fluorogen activation by genetically encoded fluorogen activating proteins." Frontiers in Molecular Biosciences.[Link]

-

Yan, Q., & Bruchez, M. P. (2018). "Fluorogen activating protein toolset for protein trafficking measurements." Traffic.[Link]

-

Moura-da-Silva, A. M., et al. (2016). "Natural Inhibitors of Snake Venom Metalloendopeptidases: History and Current Challenges." Toxins.[Link]

-

Telmer, C. A., et al. (2015). "Protein Proximity Observed Using Fluorogen Activating Protein and Dye Activated by Proximal Anchoring (FAP–DAPA) System." ACS Chemical Biology.[Link]

Sources

- 1. Comparative analysis of the substrate preferences of two post-proline cleaving endopeptidases, prolyl oligopeptidase and fibroblast activation protein α - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorogen activating protein toolset for protein trafficking measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural Inhibitors of Snake Venom Metalloendopeptidases: History and Current Challenges | MDPI [mdpi.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Protein Proximity Observed Using Fluorogen Activating Protein and Dye Activated by Proximal Anchoring (FAP–DAPA) System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Technical Support Center: Reducing Epimerization in Phe-Ala-Pro Peptide Coupling

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the stereochemical challenges of synthesizing the Phe-Ala-Pro peptide sequence.

Mechanistic Grounding: The Causality of Epimerization

When synthesizing the Phe-Ala-Pro sequence, researchers frequently encounter significant epimerization at the Alanine residue. This is fundamentally a kinetic problem driven by steric hindrance. Proline is a secondary amine, making it a highly hindered nucleophile. During the coupling of an activated fragment (e.g., Fmoc-Phe-Ala-OH) to a Proline residue, the desired intermolecular aminolysis is drastically slowed down[1].

Because the activated Alanine ester (e.g., an O-acylisourea intermediate) persists longer in solution, it undergoes a competing intramolecular cyclization. The oxygen atom from the penultimate amide bond (between Phe and Ala) attacks the activated carbonyl, forming a 5-membered oxazolone (azlactone) ring[2][3]. The alpha-proton of this oxazolone is highly acidic. In the presence of bases—especially strong tertiary amines like DIPEA—this proton is rapidly abstracted, leading to enolization and a complete loss of stereochemical integrity, yielding the unwanted D-Ala epimer[1][3].

Figure 1: Competing pathways in hindered Phe-Ala-Pro coupling and intervention points.

Troubleshooting Guide & FAQs

Figure 2: Step-by-step troubleshooting workflow for resolving epimerization.

Q: I am currently using HBTU and DIPEA. Why is my epimerization rate >10%? A: HBTU is a uronium-based reagent that requires a strong tertiary base like DIPEA (N,N-diisopropylethylamine) to initiate carboxylic acid activation. While effective for standard unhindered couplings, DIPEA is highly basic and rapidly abstracts the acidic alpha-proton of the oxazolone intermediate formed during hindered Proline couplings[3]. To suppress this, you must either use a base-free activation system (like DIC/Oxyma) or switch to a weaker, non-nucleophilic base such as sym-collidine (2,4,6-trimethylpyridine)[3][4].

Q: How does Oxyma compare to traditional HOBt for this specific sequence? A: Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) is vastly superior to HOBt for suppressing epimerization in hindered sequences. Oxyma forms a highly electrophilic active ester that accelerates the aminolysis rate, effectively outcompeting the slow oxazolone formation pathway. Quantitative data demonstrates that Oxyma consistently delivers higher stereochemical purity than HOBt and performs on par with HOAt, but without the explosive hazards associated with benzotriazoles[5][6].

Q: Does temperature play a role in reducing D-Ala formation? A: Yes. Higher temperatures exponentially increase the rate of the intramolecular oxazolone cyclization. By lowering the activation and coupling temperature to 0 °C, you selectively suppress the activation energy required for oxazolone formation and base-catalyzed enolization, preserving the chiral integrity of the Alanine residue[4].

Quantitative Reagent Comparison

Selecting the right coupling system is the most critical variable in suppressing epimerization. The table below summarizes the performance of standard reagents when applied to sterically hindered couplings (such as onto Proline).

| Coupling System | Base Required | Relative Aminolysis Rate | Epimerization Risk | Safety / Operational Notes |

| DIC / HOBt | None | Slow | High | Benzotriazole explosive risk; insufficient for Proline[6]. |

| HBTU / DIPEA | Strong (DIPEA) | Moderate | Very High | Strong base promotes rapid enolization of oxazolone[3]. |

| HATU / Collidine | Weak (Collidine) | Very Fast | Low | Highly efficient but high cost and moisture sensitive[4]. |

| DIC / OxymaPure | None | Fast | Very Low | Safe, base-free, highly soluble, optimal choice[5][6]. |

| COMU / TMP | Weak (TMP) | Very Fast | Low | Excellent for N-methyl/Proline couplings; safer than HATU. |

Validated Experimental Protocol

Epimerization-Suppressed Coupling of Fmoc-Phe-Ala-OH to H-Pro-Resin This self-validating protocol utilizes the DIC/Oxyma system to maximize aminolysis speed while maintaining a strictly base-free environment to prevent oxazolone deprotonation[5][7].

Step 1: Resin Preparation & Deprotection

-

Swell the H-Pro-Resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Ensure complete removal of the Fmoc protecting group from the Proline residue using 20% piperidine in DMF.

-

Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove all residual base. Self-Validation Check: Perform a Chloranil test (the Kaiser test is ineffective for secondary amines like Proline) to confirm the presence of free secondary amines. A positive result (blue/green) indicates successful deprotection.

Step 2: Pre-Activation (Strict Temperature Control)

-

Dissolve 3.0 equivalents of the fragment Fmoc-Phe-Ala-OH and 3.0 equivalents of OxymaPure in a minimal volume of DMF (approx. 0.1 M concentration)[7].

-

Chill the solution to 0 °C in an ice bath to suppress premature oxazolone formation.

-

Add 3.0 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the chilled solution. Stir for exactly 3 minutes at 0 °C to generate the active Oxyma ester.

Step 3: Coupling

-

Transfer the activated mixture to the resin.

-

Agitate the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature (20-25 °C) and agitate for an additional 2 hours. Self-Validation Check: Perform a secondary Chloranil test. A negative result (colorless/yellow) indicates complete coupling. If positive, repeat the coupling step with fresh reagents before proceeding.

Step 4: Cleavage and Analysis

-

Wash the resin with DMF (3x) and DCM (3x)[7].

-

Cleave the peptide using a standard Trifluoroacetic Acid (TFA) scavenger cocktail.

-

Analyze the crude peptide via chiral HPLC or LC-MS to quantify the L-Ala vs. D-Ala ratio. Expected epimerization using this protocol is <1%.

References

-

Title: OxymaPure - CEM Corporation Source: cem.com URL: [Link]

-

Title: Epimerisation in Peptide Synthesis Source: PMC - NIH URL: [Link]

-

Title: Investigation of Epimer Formation in Amide-Coupling Reactions Source: ACS Publications URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. Challenges & Optimization in Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 5. OxymaPure [cem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

minimizing side reactions during Phe-Ala-Pro cleavage from resin

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the synthesis and cleavage of the Phe-Ala-Pro tripeptide sequence. Here, we move beyond simple protocols to explain the why behind the methodology, providing you with the in-depth knowledge to troubleshoot and optimize your workflow.

Our focus is on proactively minimizing side reactions to ensure the highest purity and yield of your target peptide. This guide is structured into two main parts: a quick-reference FAQ for common issues and in-depth Troubleshooting Guides for a deeper dive into specific problems.

Frequently Asked Questions (FAQs)

Here are direct answers to the most common questions encountered when working with the Phe-Ala-Pro sequence.

Q1: I see a major peak in my crude HPLC that corresponds to the mass of Ala-Pro-Diketopiperazine. What happened to my Phe residue?

A1: You are observing the result of diketopiperazine (DKP) formation, the most common and significant side reaction for sequences containing a C-terminal proline. This is not a cleavage problem but occurs during the synthesis phase. After the Fmoc group is removed from the Alanine residue, its newly freed N-terminal amine attacks the ester bond linking the Proline to the resin. This forms a stable six-membered ring (the DKP), which cleaves the dipeptide from the resin.[1][2] Your Phenylalanine was never coupled because the synthesis was terminated prematurely.

Q2: How can I prevent diketopiperazine (DKP) formation in my Phe-Ala-Pro synthesis?

A2: The most effective strategy is to use a resin that sterically hinders the N-terminal amine's attack on the ester linkage. The gold standard for this is 2-Chlorotrityl Chloride (2-CTC) resin .[3] Its bulky trityl group physically blocks the reaction.[3] Alternatively, you can couple the Alanine and Proline residues as a pre-synthesized dipeptide (Fmoc-Ala-Pro-OH), which bypasses the problematic dipeptide-on-resin stage entirely.[2][3]

Q3: My peptide mass is correct, but I have several side-product peaks in my HPLC. What could they be?

A3: For a simple tripeptide like Phe-Ala-Pro without highly sensitive residues (like Cys, Met, Trp), the most likely side products arise from the alkylation of the Phenylalanine ring. During cleavage, protecting groups (most commonly tert-butyl from other residues in a longer peptide or from the resin linker) are removed, forming highly reactive carbocations. These can attack the electron-rich phenyl ring of Phe. Using appropriate scavengers in your cleavage cocktail is essential to prevent this.

Q4: What is the best cleavage cocktail for Phe-Ala-Pro? Do I need something complex like Reagent K?

A4: No, a complex cocktail is unnecessary and can introduce purification challenges. Since Phe-Ala-Pro lacks Cys, Met, or Trp, a simple and effective cleavage cocktail is TFA/TIS/H₂O in a 95:2.5:2.5 ratio .[4]

-

TFA (Trifluoroacetic acid): The strong acid that cleaves the peptide from the resin and removes side-chain protecting groups.[5]

-

TIS (Triisopropylsilane): A scavenger that effectively quenches the tert-butyl carbocations that are the primary source of alkylation side products.[6]

-

H₂O (Water): Also acts as a scavenger for tert-butyl cations.[5][6]

Q5: Is racemization of Phenylalanine a major concern during TFA cleavage?

A5: Under standard, room-temperature TFA cleavage conditions, significant racemization of Phenylalanine is not a primary concern.[7] Racemization is more commonly associated with the base-mediated activation/coupling steps during synthesis, especially for sensitive amino acids like Histidine and Cysteine.[3]

In-Depth Troubleshooting Guides

This section provides a detailed examination of the key challenges, their underlying mechanisms, and validated protocols for their prevention and resolution.

Guide 1: The Primary Challenge - Diketopiperazine (DKP) Formation

DKP formation is the leading cause of failure in syntheses involving C-terminal proline. The Ala-Pro sequence is particularly susceptible.[2] The reaction occurs during the Fmoc-deprotection step of the second amino acid (Alanine) when piperidine is used.

Mechanism of Diketopiperazine Formation

The process is an intramolecular aminolysis reaction. Once the Fmoc group is removed from the Alanine, the liberated N-terminal amine is positioned to attack the carbonyl carbon of the ester linkage anchoring the Proline to the resin. The conformation of the Ala-Pro dipeptide facilitates this cyclization, leading to the formation of a highly stable six-membered ring that is cleaved from the support.

Caption: Workflow showing DKP formation during SPPS.

Prevention Strategies: A Comparative Approach

| Strategy | Mechanism | Pros | Cons |

| Use 2-Chlorotrityl (2-CTC) Resin | The bulky trityl linker provides significant steric hindrance, physically blocking the intramolecular attack.[1][3] | Highly effective; considered the gold standard for preventing DKP. | Higher cost than standard resins like Wang. |

| Dipeptide Coupling | Synthesize and couple Fmoc-Ala-Pro-OH as a single unit, completely bypassing the reactive dipeptide-resin intermediate.[2][3] | Very effective; eliminates the root cause of DKP formation. | Requires pre-synthesis of the dipeptide; may not be commercially available. |

| Modify Deprotection Conditions | Use a weaker base like piperazine instead of piperidine, or reduce piperidine exposure time.[1] | Can reduce DKP formation to some extent. | Less effective than using 2-CTC resin or dipeptide coupling; may lead to incomplete Fmoc removal. |

Recommended Protocol: Synthesis on 2-CTC Resin

-

Resin Swelling: Swell the 2-CTC resin in Dichloromethane (DCM) for 30-60 minutes.

-

First Amino Acid Loading (Fmoc-Pro-OH):

-

Dissolve Fmoc-Pro-OH (1.5-2 eq) and DIPEA (4-5 eq) in DCM.

-

Add the solution to the swollen resin and agitate for 1-2 hours.

-

To cap any remaining active sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.

-

Wash the resin thoroughly with DCM and DMF.

-

-

Chain Elongation (Fmoc-Ala-OH and Fmoc-Phe-OH):

-

Perform standard Fmoc deprotection (e.g., 20% piperidine in DMF).

-

Couple the subsequent amino acids using your preferred activation method (e.g., HBTU/DIPEA or HATU/DIPEA).

-

Ensure each coupling and deprotection step is followed by thorough washes.

-

Guide 2: Ensuring Fidelity During Cleavage

Once synthesis is complete, the goal is to cleave the Phe-Ala-Pro peptide from the resin and remove all side-chain protecting groups (if any) without introducing new impurities. For this sequence, the primary concern is the protection of the Phenylalanine residue.

Mechanism of Phenylalanine Alkylation

During TFA-mediated cleavage, protecting groups like tert-butyl (tBu) are removed as stable tert-butyl cations (tBu⁺). The aromatic ring of Phenylalanine is electron-rich and thus nucleophilic, making it a prime target for electrophilic attack by these carbocations.

Caption: Scavenging prevents Phenylalanine alkylation.

Optimized Cleavage Cocktail for Phe-Ala-Pro

For a peptide lacking highly sensitive residues, a streamlined approach is best.

| Component | Volume % | Purpose & Rationale |

| TFA | 95% | The primary cleavage and deprotection reagent. High concentration ensures efficient removal from standard resins like Wang or Rink Amide.[8] |

| TIS | 2.5% | Triisopropylsilane is a highly effective carbocation scavenger. Its hydride transfer mechanism rapidly and irreversibly quenches electrophiles like the tBu⁺ cation.[6] |

| Water | 2.5% | Acts as a secondary scavenger for tBu⁺ cations and helps to solvate the peptide.[5] |

Step-by-Step Cleavage & Precipitation Protocol

-

Preparation:

-

Ensure the peptide-resin is dry and has been washed with DCM.

-

Prepare the cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5) fresh in a well-ventilated fume hood. Caution: TFA is highly corrosive.

-

-

Cleavage Reaction:

-

Add the cleavage cocktail to the peptide-resin (approx. 10 mL per 0.1 mmol of synthesis scale).

-

Gently agitate or vortex the mixture at room temperature for 2-3 hours. For standard linkers, this is sufficient time for complete cleavage.[6]

-

-

Peptide Isolation:

-

Filter the resin from the TFA solution into a fresh centrifuge tube.

-

Wash the resin once or twice with a small volume of fresh TFA to recover any remaining peptide. Combine the filtrates.

-

-

Precipitation:

-

In a separate, larger centrifuge tube, add approximately 40 mL of ice-cold diethyl ether.

-

Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate (your crude peptide) should form.

-

-

Washing and Drying:

-

Centrifuge the tube to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet two more times by adding fresh cold ether, vortexing, centrifuging, and decanting. This removes residual scavengers and cleaved protecting groups.

-

After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis (HPLC/MS) and purification.

-

By understanding the specific chemical challenges posed by the Phe-Ala-Pro sequence and applying these targeted synthesis and cleavage strategies, you can consistently achieve high-quality results, minimizing time-consuming troubleshooting and repurification efforts.

References

-

Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266.

-

Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

-

AAPPTEC. (n.d.). Cleaving protected peptides from 2-chlorotrityl resin. Retrieved from [Link]

- Al Musaimi, O., et al. (2020). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 22, 2840–2845.

- Ma, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Molecules, 27(7), 2195.

- Zhang, L., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 26(11), 3094–3105.

- Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide Group.

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. Retrieved from [Link]

- Aapptec. (2018). Technical Support Information Bulletin 1167: Low Odor Cleavage Cocktail (Reagent L).

- Fields, G. B. (1997). Acid Cleavage and Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology, vol. 73.

-

CDN. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

-

CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

- Giraud, M., Cavelier, F., & Martinez, J. (1996). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Perkin Transactions 1, (4), 319-323.

- Zhang, W., et al. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen.

- Luxembourg Bio Technologies. (n.d.). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.

-

Carter, J. (2020). Response to "I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?". ResearchGate. Retrieved from [Link]

- Hodges, R. S., & Merrifield, R. B. (1975). A diphenylalanine based pentapeptide with fibrillating self-assembling properties. The Journal of organic chemistry, 40(13), 1815-1819.

- Raines, R. T., & Hodges, R. S. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(7), 2485–2495.

- Zhang, L., et al. (2018). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Chemical Society.

- Rasmussen, J. H., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(67), 39019-39025.

-

Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

-

Request PDF. (2020). Cleaving Protected Peptides from 2-Chlorotrityl Chloride Resin. Moving Away from Dichloromethane. Retrieved from [Link]

Sources

- 1. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. cem.de [cem.de]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. researchgate.net [researchgate.net]

A Comparative Guide to the Binding Affinity of the Tripeptide Phe-Ala-Pro and Native Ligands of Key Regulatory Enzymes

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide is structured to offer a comprehensive overview, from the theoretical basis of interaction to the practical methodologies for affinity determination. We will explore the enzymatic functions of ACE and POP, the characteristics of their native ligands, and the structural attributes of Phe-Ala-Pro that suggest its potential for interaction.

Introduction: The Significance of Peptide-Enzyme Interactions

Short-chain peptides are at the forefront of biomedical research due to their potential to modulate physiological processes. Their ability to interact with enzymes like ACE and POP, which are key players in cardiovascular regulation and neuropeptide metabolism respectively, makes them attractive candidates for therapeutic development. Understanding the binding affinity of a specific peptide compared to an enzyme's native ligand is a critical first step in evaluating its potential as an inhibitor or a substrate.

Phe-Ala-Pro is a tripeptide whose structure, particularly the C-terminal proline residue, suggests a potential interaction with enzymes that recognize proline-containing substrates. This guide will delve into the specifics of this potential interaction with ACE and POP.

Angiotensin-Converting Enzyme (ACE): A Key Regulator of Blood Pressure

Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation.[1] It is a zinc-dependent dipeptidyl carboxypeptidase that catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1] ACE also inactivates the vasodilator bradykinin.[1]

Native Ligands of ACE and Their Binding Affinities

The primary native substrates for ACE are Angiotensin I and Bradykinin. The binding affinity of these substrates is a key determinant of the enzyme's catalytic efficiency.

| Ligand | Type | Binding Affinity (IC50/Ki/Kd) | Source(s) |

| Angiotensin I | Native Substrate | Micromolar (µM) range | [2] |

| Bradykinin | Native Substrate | Micromolar (µM) range | [2] |

| Captopril | Synthetic Inhibitor | IC50: ~6-20 nM, Ki: ~1.4-2.0 nM | [2] |

| Enalaprilat | Synthetic Inhibitor | IC50: ~1.94-2.4 nM, Ki: ~0.2 nM | [2] |

| Lisinopril | Synthetic Inhibitor | IC50: ~1.2 nM, Ki: ~0.39-51.0 nM | [2] |

Phe-Ala-Pro: A Potential ACE Inhibitor?

The structural characteristics of Phe-Ala-Pro make it a candidate for ACE interaction. The C-terminal dipeptide sequence is a critical determinant for binding to ACE.[2] Peptides with a proline residue at the C-terminus and a hydrophobic amino acid in the penultimate position often exhibit ACE inhibitory activity.[3] Phe-Ala-Pro fits this structural motif.